![molecular formula C14H17N5O2 B2490632 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 2097895-36-6](/img/structure/B2490632.png)
1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is a highly specialized and complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multiple reaction steps:
Formation of the Pyrimidine Ring
Synthesis of the Pyrrolidine Ring
The pyrrolidine ring is constructed via a cyclization reaction, often starting with an appropriate amine and a dihalogenated compound.
Coupling of Pyrimidine and Pyrrolidine
The 2-methylpyrimidine-4-yl derivative is coupled with the pyrrolidine ring through an ether linkage, using reagents such as sodium hydride (NaH) and suitable solvents like tetrahydrofuran (THF).
Formation of the Ethanone Linkage
Finally, the 1H-pyrazol-1-yl group is introduced via a condensation reaction with ethanone, often using catalytic amounts of a base like potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow chemistry techniques and continuous reactors, which offer enhanced control over reaction conditions and improved yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation
This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction
Reduction can occur at the pyrazole ring, where reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution
Substitution reactions are possible, especially at positions where leaving groups are present. Halogenation followed by nucleophilic substitution is a common approach.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Bases: Potassium carbonate (K2CO3), sodium hydride (NaH)
Major Products
Oxidation typically yields hydroxylated derivatives.
Reduction can lead to partially or fully hydrogenated products.
Substitution results in various functionalized derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one finds applications across multiple disciplines:
Chemistry
Catalysis: : Utilized as a ligand in coordination chemistry to create catalysts for organic transformations.
Materials Science: : Investigated for its properties as a building block in advanced materials, including polymers and molecular frameworks.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, aiding in the study of metabolic pathways.
Molecular Probes: : Employed in bio-imaging and diagnostic techniques due to its binding affinity with biological macromolecules.
Medicine
Pharmacological Research: : Explored for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Drug Development: : Serves as a lead compound for the synthesis of new pharmaceutical agents.
Industry
Agricultural Chemistry: : Investigated as a potential component in agrochemicals for pest and weed control.
Environmental Science: : Studied for its role in environmental monitoring and pollution control technologies.
Mecanismo De Acción
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Often targets enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: : Modulates signaling pathways, including MAPK/ERK and PI3K/Akt, which are crucial for cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
1-{3-[4-(2-methylphenoxy)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one: : Another pyrazole derivative with slightly altered electronic properties.
1-{3-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(1H-triazol-1-yl)ethan-1-one: : A compound with a triazole ring instead of a pyrazole, leading to different biological activities.
1-{3-[4-(2-methylpyrimidin-5-yl)oxypyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one: : Features a different substitution pattern on the pyrimidine ring, resulting in unique chemical and biological properties.
Uniqueness
1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one stands out due to its balanced hydrophobic and hydrophilic regions, allowing it to interact efficiently with a wide range of molecular targets, thus broadening its applicability in various fields.
This detailed article covers the compound from its synthesis to its applications and mechanism of action. Feel free to dive deeper into any section!
Propiedades
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-11-15-6-3-13(17-11)21-12-4-8-18(9-12)14(20)10-19-7-2-5-16-19/h2-3,5-7,12H,4,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLGXLCHWUQEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
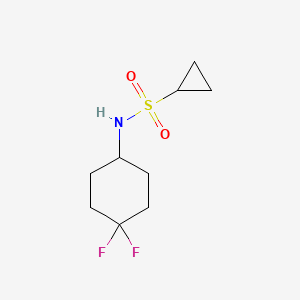
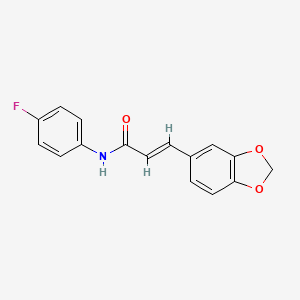
![3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2490552.png)
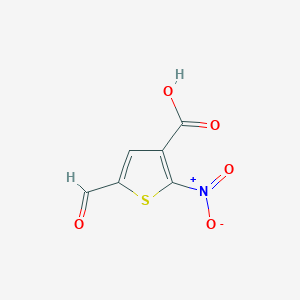
![2-[(5-chloropyridin-2-yl)amino]-N-(2,4-difluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2490556.png)
![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)
![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)
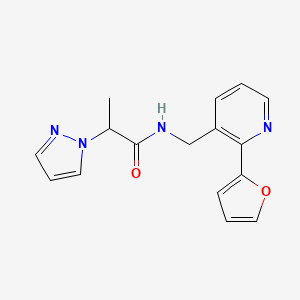
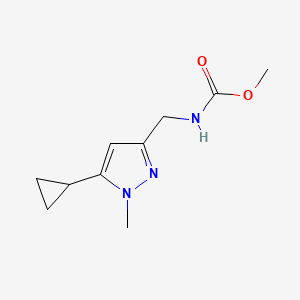
![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)
![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)
![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)
![1-cyclopentanecarbonyl-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2490571.png)
